molecular formula C10H7F3N2 B1329844 1-(4-Trifluoromethylphenyl)imidazole CAS No. 25371-98-6

1-(4-Trifluoromethylphenyl)imidazole

Cat. No.: B1329844
CAS No.: 25371-98-6
M. Wt: 212.17 g/mol
InChI Key: FUJKJTAYTFLIDA-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethylphenyl)imidazole is an organic compound with the molecular formula C10H7F3N2. It is characterized by the presence of an imidazole ring substituted with a 4-trifluoromethylphenyl group.

Scientific Research Applications

1-(4-Trifluoromethylphenyl)imidazole has a wide range of applications in scientific research:

Safety and Hazards

When handling 1-(4-Trifluoromethylphenyl)imidazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Imidazole-based compounds, including 1-(4-Trifluoromethylphenyl)imidazole, have shown promising pharmacological effects, particularly as anticancer, anti-microbial, and anti-inflammatory agents, with a great potential for treating various human diseases . The research and development of imidazole-based drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that there is infinite potentiality for future research in this area .

Biochemical Analysis

Biochemical Properties

1-(4-Trifluoromethylphenyl)imidazole is known to interact with various enzymes and proteins. It is a potent inhibitor of neuronal and inducible nitric oxide synthases . The nature of these interactions is likely facilitated by hydrogen bonds, van der Waals forces, and hydrophobic interactions .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. As a potent inhibitor of neuronal and inducible nitric oxide synthases, it likely exerts its effects at the molecular level through binding interactions with these enzymes . This can lead to enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

In animal models, this compound has been studied for its antidepressant effects and found to reduce manifestations of stress . The effects of this compound can vary with different dosages, and high doses could potentially lead to toxic or adverse effects.

Metabolic Pathways

Imidazole derivatives can undergo oxidation reactions under certain conditions, resulting in the formation of imidazole .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Trifluoromethylphenyl)imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, making it versatile for different applications . Another method involves a one-pot, four-component synthesis using 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Trifluoromethylphenyl)imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazole N-oxides, while reduction can produce various imidazole derivatives .

Comparison with Similar Compounds

  • 1-(2-Trifluoromethylphenyl)imidazole
  • 1-(3-Trifluoromethylphenyl)imidazole
  • 4-(4-Trifluoromethylphenyl)-1H-imidazole

Uniqueness: 1-(4-Trifluoromethylphenyl)imidazole is unique due to the position of the trifluoromethyl group on the phenyl ring. This specific positioning can significantly influence its chemical reactivity and biological activity compared to its isomers .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-1-3-9(4-2-8)15-6-5-14-7-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJKJTAYTFLIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180019
Record name 1-(4-Trifluoromethylphenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25371-98-6
Record name 1-(4-Trifluoromethylphenyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Trifluoromethylphenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25371-98-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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